![molecular formula C4H2BrFO2S2 B6618791 4-bromothiophene-2-sulfonyl fluoride CAS No. 1368497-38-4](/img/structure/B6618791.png)
4-bromothiophene-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromothiophene-2-sulfonyl fluoride, also known as 4-BTSF, is a synthetic compound that has a broad range of applications in the scientific research field. It is a colorless, odorless, and crystalline compound that is soluble in water and other organic solvents. 4-BTSF is used as a reagent in the synthesis of various organic compounds, as well as in the production of pharmaceuticals and other products. It is also used in the study of biological systems, as it can be used to modify proteins and other molecules.
Scientific Research Applications
4-bromothiophene-2-sulfonyl fluoride has a wide range of applications in the scientific research field. It is used in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, and other products. It is also used in the study of biological systems, as it can be used to modify proteins and other molecules. 4-bromothiophene-2-sulfonyl fluoride is also used in the study of chemical reactions and processes, such as the study of catalytic reactions.
Mechanism of Action
4-bromothiophene-2-sulfonyl fluoride acts as a reagent in the synthesis of various organic compounds. It is able to react with a wide range of substrates, including aromatic compounds, alkenes, and heterocyclic compounds. The reaction of 4-bromothiophene-2-sulfonyl fluoride with these substrates results in the formation of a new compound, which can then be used in the synthesis of other compounds.
Biochemical and Physiological Effects
4-bromothiophene-2-sulfonyl fluoride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory and antioxidant effects. It has also been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins.
Advantages and Limitations for Lab Experiments
4-bromothiophene-2-sulfonyl fluoride has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive reagent and is easy to use. Another advantage is that it is relatively stable and can be stored for long periods of time. One limitation is that it is corrosive and can cause skin irritation if not handled properly.
Future Directions
There are several potential future directions for 4-bromothiophene-2-sulfonyl fluoride research. One potential direction is the development of new applications for 4-bromothiophene-2-sulfonyl fluoride, such as in the synthesis of new pharmaceuticals or in the study of biological systems. Another potential direction is to further study the biochemical and physiological effects of 4-bromothiophene-2-sulfonyl fluoride. Additionally, further research could be done to improve the synthesis process and to reduce the cost of production. Finally, further research could be done to improve the safety and handling of 4-bromothiophene-2-sulfonyl fluoride.
Synthesis Methods
4-bromothiophene-2-sulfonyl fluoride is synthesized through a multi-step process. The first step involves the reaction of 4-bromothiophene with thionyl fluoride in an inert atmosphere. This reaction yields 4-bromothiophene-2-sulfonyl fluoride, as well as other byproducts. The second step involves the removal of the byproducts by distillation or filtration. This yields a pure sample of 4-bromothiophene-2-sulfonyl fluoride.
properties
IUPAC Name |
4-bromothiophene-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBISHJKDPHLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiophene-2-sulfonyl fluoride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.